molecular formula C23H20N6O4 B15079669 N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide CAS No. 116477-59-9

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide

Cat. No.: B15079669
CAS No.: 116477-59-9
M. Wt: 444.4 g/mol
InChI Key: HRQDOZKTSDJKCI-UHFFFAOYSA-N
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Description

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide is a heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core fused with a benzamide moiety. Its molecular formula is C₂₃H₂₀N₆O₄, with a molecular weight of 444.44 g/mol . Key structural attributes include:

  • A 3-cyano group on the pyrimidine ring, enhancing electrophilicity.
  • A 5-nitro substituent on the benzamide ring, contributing strong electron-withdrawing effects.
  • A pentyloxy chain at the 2-position of the benzamide, imparting lipophilicity and conformational flexibility.

The compound’s SMILES and InChI identifiers confirm its unique connectivity and stereoelectronic profile . Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 207.2 Ų) suggest moderate polarity, relevant for mass spectrometry-based analyses .

Properties

CAS No.

116477-59-9

Molecular Formula

C23H20N6O4

Molecular Weight

444.4 g/mol

IUPAC Name

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-pentoxybenzamide

InChI

InChI=1S/C23H20N6O4/c1-2-3-6-11-33-20-10-9-16(29(31)32)12-17(20)22(30)26-21-15(13-24)14-28-19-8-5-4-7-18(19)25-23(28)27-21/h4-5,7-10,12,14H,2-3,6,11H2,1H3,(H,25,26,27,30)

InChI Key

HRQDOZKTSDJKCI-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to handle the complex reaction steps. The choice of reagents and conditions would be tailored to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of alkoxy-substituted benzimidazole derivatives .

Scientific Research Applications

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antidiabetic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide involves its interaction with specific molecular targets. For example, it may act as an allosteric activator of enzymes such as glucokinase, enhancing their catalytic activity. The compound’s structure allows it to bind to specific sites on the enzyme, stabilizing its active form and promoting its function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to derivatives of pyrimido[1,2-a]benzimidazole with variations in benzamide substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Predicted CCS ([M+H]⁺, Ų)
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide C₂₃H₂₀N₆O₄ 2-pentyloxy, 5-nitro 444.44 Nitro, cyano, pentyloxy 207.2
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxy-5-nitrobenzamide (CID 5069095) C₁₉H₁₂N₆O₄ 2-methoxy, 5-nitro 388.34 Nitro, cyano, methoxy N/A
5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide (CID 116477-61-3) C₁₉H₁₂BrN₅O₂ 2-methoxy, 5-bromo 406.28 Bromo, cyano, methoxy N/A

Key Comparisons

The bromo substituent in CID 116477-61-3 adds steric bulk and polarizability, which may influence binding interactions in biological systems .

In contrast, the 5-bromo group in CID 116477-61-3 is less electron-withdrawing but may participate in halogen bonding .

Synthetic Accessibility :

  • The pentyloxy chain requires longer alkylation steps compared to methoxy or bromo groups, but suggests that such reactions proceed efficiently in DMF with high yields .
  • Bromination (as in CID 116477-61-3) may involve harsher reagents (e.g., Br₂ or NBS), whereas nitro groups are typically introduced via nitration .

The pentyloxy chain could prolong metabolic stability compared to shorter alkoxy chains, as seen in related benzamide derivatives .

Biological Activity

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C23H20N6O4 and is characterized by a benzimidazole core fused with a pyrimidine ring. The presence of nitro and pentyloxy groups enhances its chemical reactivity and solubility, making it a subject of interest in pharmacological research.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly:

  • Anti-cancer Effects : The benzimidazole core is known for inhibiting enzymes involved in cancer progression. The cyanopyrimidine moiety may enhance these effects through mechanisms such as DNA intercalation or kinase inhibition.
  • Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation through various pathways.

Comparative Analysis of Related Compounds

A comparative analysis reveals the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundBenzimidazole and nitro groupsPotential anti-cancer activityLonger alkyl chain may enhance lipophilicity
Benzimidazole DerivativesCore benzimidazole structureVarious activities depending on substituentsLack of pyrimidine may reduce specificity
Nitrobenzoic Acid DerivativesNitro group on benzene ringsAnti-inflammatory effectsDifferent mechanism compared to cyanopyrimidine derivatives

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound exhibits cytotoxic effects against breast cancer and leukemia cells. The compound's efficacy was attributed to its ability to induce apoptosis and inhibit cell proliferation.
  • Animal Models : Preclinical trials involving animal models have shown promising results in reducing tumor growth when treated with this compound. The mechanism was linked to the suppression of angiogenesis and modulation of immune responses.
  • Mechanistic Studies : Detailed mechanistic studies revealed that the compound interacts with specific protein targets involved in cell signaling pathways, leading to altered gene expression profiles associated with tumor suppression.

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